molecular formula C11H15ClN2O4S B14505518 2-[(1-Chlorobutan-2-yl)oxy]-1-(4-methylbenzene-1-sulfonyl)-1-oxo-1lambda~5~-diazene CAS No. 63168-55-8

2-[(1-Chlorobutan-2-yl)oxy]-1-(4-methylbenzene-1-sulfonyl)-1-oxo-1lambda~5~-diazene

Cat. No.: B14505518
CAS No.: 63168-55-8
M. Wt: 306.77 g/mol
InChI Key: UQDYCQYJTBZHPV-UHFFFAOYSA-N
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Description

2-[(1-Chlorobutan-2-yl)oxy]-1-(4-methylbenzene-1-sulfonyl)-1-oxo-1lambda~5~-diazene is a chemical compound with a complex structure that includes a chlorobutane moiety, a methylbenzene sulfonyl group, and a diazene functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Chlorobutan-2-yl)oxy]-1-(4-methylbenzene-1-sulfonyl)-1-oxo-1lambda~5~-diazene typically involves multiple steps, starting with the preparation of the chlorobutane derivative. This is followed by the introduction of the methylbenzene sulfonyl group and the formation of the diazene linkage. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Chlorobutan-2-yl)oxy]-1-(4-methylbenzene-1-sulfonyl)-1-oxo-1lambda~5~-diazene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can alter the diazene functionality, leading to the formation of amines or other reduced species.

    Substitution: The chlorobutane moiety can undergo nucleophilic substitution reactions, resulting in the replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and reaction time being critical for successful outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

2-[(1-Chlorobutan-2-yl)oxy]-1-(4-methylbenzene-1-sulfonyl)-1-oxo-1lambda~5~-diazene has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(1-Chlorobutan-2-yl)oxy]-1-(4-methylbenzene-1-sulfonyl)-1-oxo-1lambda~5~-diazene involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[(1-Chlorobutan-2-yl)oxy]-1-(4-methylbenzene-1-sulfonyl)-1-oxo-1lambda~5~-diazene: A similar compound with slight variations in the structure, leading to different chemical properties and applications.

    1-(4-Methylbenzene-1-sulfonyl)-1-oxo-1lambda~5~-diazene: Lacks the chlorobutane moiety, resulting in different reactivity and uses.

    2-[(1-Chlorobutan-2-yl)oxy]-1-oxo-1lambda~5~-diazene:

Uniqueness

This compound is unique due to its combination of functional groups, which confer specific reactivity and versatility in various chemical reactions. Its structure allows for targeted modifications, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

63168-55-8

Molecular Formula

C11H15ClN2O4S

Molecular Weight

306.77 g/mol

IUPAC Name

1-chlorobutan-2-yloxyimino-(4-methylphenyl)sulfonyl-oxidoazanium

InChI

InChI=1S/C11H15ClN2O4S/c1-3-10(8-12)18-13-14(15)19(16,17)11-6-4-9(2)5-7-11/h4-7,10H,3,8H2,1-2H3

InChI Key

UQDYCQYJTBZHPV-UHFFFAOYSA-N

Canonical SMILES

CCC(CCl)ON=[N+]([O-])S(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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